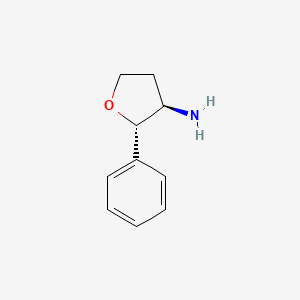

rel-(2S,3R)-2-phenyloxolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-phenyloxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXIHGNMBVEUKC-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932370-03-0 | |

| Record name | rac-(2R,3S)-2-phenyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Oxolan 3 Amine Scaffolds in Synthetic and Biological Chemistry

The oxolane, or tetrahydrofuran (B95107), ring is a prevalent structural motif in a vast number of natural products and synthetic compounds. When this ring system incorporates an amine group at the 3-position, it forms the oxolan-3-amine scaffold. This structural unit is of considerable interest to chemists for several reasons. The presence of both an ether oxygen and an amino group provides multiple points for chemical modification, allowing for the construction of diverse molecular libraries.

The oxolan-3-amine core is recognized as a valuable pharmacophore in medicinal chemistry. The nitrogen atom can act as a basic center, crucial for interactions with biological targets, while the oxygen atom can participate in hydrogen bonding. This duality makes the scaffold a versatile component in the design of new therapeutic agents. The inherent chirality of substituted oxolan-3-amines further enhances their appeal, as biological systems are exquisitely sensitive to the three-dimensional arrangement of atoms.

The Defining Role of Rel 2s,3r Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept that profoundly influences a compound's physical, chemical, and biological properties. numberanalytics.com In the case of rel-(2S,3R)-2-phenyloxolan-3-amine , the specific relative configuration of the phenyl group at the 2-position and the amine group at the 3-position is critical. The notation "(2S,3R)" describes the absolute configuration at these two chiral centers. stackexchange.com The term "rel" indicates that while the relative orientation of the substituents is defined (one is trans to the other), the compound is a racemic mixture of the (2S,3R) and (2R,3S) enantiomers.

Research Trajectories for Chiral Amines and Heterocyclic Systems

Enantioselective Synthesis Strategies

The creation of the defined stereocenters in rel-(2S,3R)-2-phenyloxolan-3-amine necessitates the use of enantioselective synthesis strategies. These methods are designed to favor the formation of one enantiomer over the other, leading to an optically pure or enriched product. Key approaches include asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis for Stereocontrol in Oxolane Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of complex molecules. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Chiral Lewis acid catalysis can be employed to control the stereochemical outcome of various reactions, including cycloadditions and rearrangements for the formation of heterocyclic rings like oxolanes. rsc.org These catalysts activate substrates towards nucleophilic attack in a stereodefined manner. For instance, a chiral Lewis acid could catalyze the reaction between an aldehyde and a nucleophile to establish a chiral center, which then directs the formation of the oxolane ring. nih.gov A potential strategy for synthesizing the 2-phenyloxolan-3-amine (B13162329) core could involve a chiral Lewis acid-catalyzed cycloaddition/rearrangement cascade. rsc.org The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that forces the reaction to proceed through a transition state leading to the desired enantiomer. Lanthanide triflates, in combination with chiral ligands, have shown effectiveness in such photocatalytic cycloadditions. acs.org

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. This approach avoids the use of potentially toxic and expensive metal catalysts. For the synthesis of the target molecule, an organocatalytic enamine-azide [3+2] cycloaddition could be a viable route. nih.gov In this scenario, a chiral amine catalyst would react with a ketone to form a chiral enamine, which then undergoes a cycloaddition with an azide (B81097) to form a triazole ring. Subsequent chemical transformations could then lead to the desired oxolane amine. Another organocatalytic strategy could involve the use of chiral primary amines to activate carbonyl compounds towards the formation of the oxolane ring with high stereocontrol. nih.gov

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. Enzymes such as oxidoreductases, including monoamine oxidases (MAOs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms), are particularly useful for the synthesis of chiral amines. nih.govbohrium.com A potential biocatalytic route to rel-(2S,3R)-2-phenyloxolan-3-amine could involve the enzymatic reductive amination of a precursor ketone, 2-phenyloxolan-3-one. An appropriate amine dehydrogenase or imine reductase could convert the ketone to the desired amine with high enantioselectivity. hims-biocat.euwiley.com Furthermore, phenylalanine ammonia (B1221849) lyases (PALs) have been used for the synthesis of L-phenylalanine derivatives and could potentially be engineered or applied in a cascade process to generate the desired stereochemistry. nih.govfrontiersin.org

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established method for stereocontrol. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For instance, the Evans chiral auxiliary, (4S)-4-benzyl-1,3-oxazolidin-2-one, has been successfully used to induce stereochemistry in the synthesis of complex molecules like (2S,3R)-3-phenylpipecolic acid, an analogue of the target compound. nottingham.ac.uk A similar strategy could be envisioned where a chiral auxiliary attached to a precursor molecule directs the formation of the C2 and C3 stereocenters of the oxolane ring before being cleaved to yield the final product.

Resolution Techniques for Enantiomeric Enrichment

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. While not a method of asymmetric synthesis, it is a crucial tool for obtaining enantiomerically pure compounds. Common methods include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. The resulting diastereomers have different physical properties and can be separated by crystallization. nih.gov

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. hims-biocat.euorganic-chemistry.org Polysaccharide-based CSPs are often effective for the resolution of chiral amines. hims-biocat.eu

Kinetic Resolution: This method involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. nih.gov

These resolution techniques can be applied to a racemic mixture of 2-phenyloxolan-3-amine to isolate the desired rel-(2S,3R) isomer.

Diastereoselective Synthetic Routes to rel-(2S,3R)-2-phenyloxolan-3-amine Precursors

The key to synthesizing rel-(2S,3R)-2-phenyloxolan-3-amine lies in the diastereoselective construction of the 2,3-trans-substituted oxolane core. This can be achieved through various methods, primarily categorized as substrate-controlled or auxiliary-controlled diastereoselection.

Substrate-Controlled Diastereoselection in Cyclization Reactions

Substrate-controlled methods rely on the inherent stereochemistry of the starting material to direct the formation of the desired diastereomer during the cyclization step. One effective strategy involves the reaction of carbanions of aryl 3-chloropropylsulfoxides with nonenolizable aldehydes. This approach leads to the formation of 2,3-disubstituted tetrahydrofurans with a consistent trans relationship between the 2-aryl and 3-arylsulfinyl groups. ysu.amnih.gov The reaction proceeds through an aldol-type addition followed by an intramolecular 1,5-substitution, where the stereochemistry is dictated by a cyclic transition state. The diastereoselectivity of this process can be influenced by the electronic properties of the substituents on both the sulfoxide (B87167) and the aldehyde. ysu.amnih.gov

Another substrate-controlled approach involves the cyclization of γ-hydroxy-α,β-unsaturated esters. The stereochemical outcome of these reactions is dependent on the geometry of the double bond in the starting material.

A summary of substrate-controlled methods for the synthesis of trans-2,3-disubstituted tetrahydrofuran (B95107) precursors is presented in the table below.

| Starting Materials | Reagents and Conditions | Product | Diastereomeric Ratio (trans:cis) | Reference |

| Aryl 3-chloropropylsulfoxide and Benzaldehyde | Base (e.g., t-BuOK), THF, low temperature | trans-2-Phenyl-3-(arylsulfinyl)oxolane | High | ysu.amnih.gov |

| (E)-γ-hydroxy-α,β-unsaturated ester | Base-catalyzed cyclization | trans-2-alkoxycarbonyl-3-substitued oxolane | Moderate to High | |

| (Z)-γ-hydroxy-α,β-unsaturated ester | Base-catalyzed cyclization | cis-2-alkoxycarbonyl-3-substitued oxolane | Moderate to High |

Auxiliary-Controlled Diastereoselection

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. youtube.com These optically active groups are temporarily attached to the substrate to direct the formation of a specific stereoisomer, after which they can be removed. youtube.com In the context of synthesizing rel-(2S,3R)-2-phenyloxolan-3-amine, a chiral auxiliary can be employed to control the stereochemistry during the formation of the oxolane ring or the introduction of the amino group.

One strategy involves the use of a chiral auxiliary on a precursor molecule that undergoes a cyclization reaction. For instance, an acyclic precursor containing a chiral auxiliary can be cyclized to form the oxolane ring with high diastereoselectivity. The choice of auxiliary and reaction conditions is critical in achieving the desired trans stereochemistry.

Another approach is the use of chiral auxiliaries in asymmetric additions to a precursor. For example, a chiral auxiliary can guide the nucleophilic addition of an amine or its equivalent to a suitable electrophile on a phenyl-substituted butene derivative, setting the stereocenter at the 3-position relative to the phenyl group at the 2-position.

The table below summarizes examples of chiral auxiliary-mediated syntheses relevant to the formation of 2,3-disubstituted oxolanes.

| Chiral Auxiliary | Reaction Type | Substrate | Product Stereochemistry | Reference |

| (S)-(Phenylthiomethyl)benzyl chiral auxiliary | Glycosylation | Glycosyl donor | α-glycosides (1,2-cis) | nih.gov |

| Oxazolidinone | Aldol reaction | N-acyloxazolidinone and aldehyde | syn- or anti-aldol adducts | |

| (R)-Phenylglycinol | Strecker reaction | Aldehyde and TMSCN | Chiral α-amino nitriles | nih.gov |

Protecting Group Strategies for Selective Functionalization of the Amino and Oxolane Moieties

The presence of both an amino group and a hydroxyl group (as part of the oxolane ring) in the target molecule necessitates a careful protecting group strategy to allow for selective functionalization. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in this context. nih.gov

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability to the reaction conditions required for subsequent transformations and the conditions for its removal. For a 1,2-aminoalcohol substructure, cyclic protecting groups like N,O-acetals can be employed to protect both functionalities simultaneously. ysu.am

An orthogonal protection strategy for a precursor to rel-(2S,3R)-2-phenyloxolan-3-amine might involve protecting the amino group as a Boc group and a hydroxyl precursor to the oxolane as a silyl (B83357) ether. The silyl ether can be removed under acidic conditions or with fluoride (B91410) ions, while the Boc group is typically removed with stronger acid.

The following table outlines common protecting groups for amino and hydroxyl functionalities and their typical deprotection conditions.

| Functional Group | Protecting Group (Abbreviation) | Deprotection Conditions | Reference |

| Amino | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | biosynth.com |

| Amino | Benzyloxycarbonyl (Cbz) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | scranton.edu |

| Amino | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine (B6355638) in DMF) | biosynth.com |

| Hydroxyl | tert-Butyldimethylsilyl (TBS) | Fluoride ion (e.g., TBAF) or acid | |

| Hydroxyl | Benzyl (Bn) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | |

| 1,2-Amino Alcohol | N,O-Acetal | Acidic hydrolysis | ysu.am |

| 1,2-Amino Alcohol | Cyclic Sulfamidite | Thiophenol | numberanalytics.com |

Green Chemistry Principles Applied to the Synthesis of rel-(2S,3R)-2-phenyloxolan-3-amine

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. chemijournal.comresearchgate.net Key metrics for evaluating the "greenness" of a synthetic route include atom economy and the E-factor. chemijournal.com

Atom Economy and Reaction Efficiency

Atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. wordpress.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. scranton.edu In the synthesis of rel-(2S,3R)-2-phenyloxolan-3-amine, routes that proceed via cycloaddition or tandem reactions that form multiple bonds in a single step would likely exhibit higher atom economy compared to multi-step sequences involving protecting groups and stoichiometric reagents.

The E-factor (Environmental factor) provides a more practical measure of waste generation, defined as the mass of waste produced per unit of product. chemijournal.com A lower E-factor indicates a greener process. When evaluating different synthetic routes to the target compound, a comparison of their respective E-factors, taking into account all reagents, solvents, and purification steps, would provide a clear indication of their environmental impact.

The table below illustrates the concept of atom economy for different reaction types.

| Reaction Type | General Scheme | Theoretical Atom Economy |

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A-B → A + B | < 100% |

Solvent Selection and Waste Minimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. mdpi.combookpi.org The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. mdpi.com Water is an excellent green solvent for many reactions, and its use in the synthesis of heterocyclic compounds is well-documented. mdpi.com Other green solvent alternatives include supercritical fluids (like CO₂), ionic liquids, and deep eutectic solvents. nih.govnumberanalytics.com

For the synthesis of rel-(2S,3R)-2-phenyloxolan-3-amine, exploring the use of greener solvents for the key diastereoselective and functionalization steps is crucial. For instance, replacing chlorinated solvents, which are often used in organic synthesis but are environmentally persistent, with more benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) would significantly improve the green credentials of the process. bookpi.org Furthermore, minimizing the number of solvent-intensive purification steps, such as chromatography, through the development of highly selective reactions and crystallization-based purifications will also contribute to waste minimization.

The following table provides a general classification of common solvents based on their greenness.

| Category | Examples | Comments |

| Recommended | Water, Ethanol, Isopropanol, Acetone, 2-MeTHF | Generally low toxicity, biodegradable, and/or from renewable sources. |

| Problematic | Toluene (B28343), Heptane, Acetonitrile, Dichloromethane | Have associated health, safety, or environmental issues. |

| Hazardous | Benzene, Carbon tetrachloride, Dioxane, DMF, NMP | High toxicity, carcinogenic, or environmentally persistent. |

Functional Group Interconversions on the Primary Amine

The primary amine group in rel-(2S,3R)-2-phenyloxolan-3-amine is, in principle, a versatile functional handle for a variety of chemical modifications.

Acylation and Alkylation Reactions

Acylation and alkylation reactions are fundamental transformations for primary amines. Acylation typically involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. Alkylation introduces alkyl groups onto the nitrogen atom, usually through reaction with alkyl halides.

While no specific examples of acylation or alkylation of rel-(2S,3R)-2-phenyloxolan-3-amine have been documented, a patent for the synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives mentions the acylation of a similar amino-tetrahydrofuran core. google.com This process is carried out in solvents like toluene or tetrahydrofuran. google.com

Derivatization for Pharmacological Studies (pre-clinical focus)

The derivatization of amine-containing compounds is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). Such modifications can influence a molecule's biological activity. For instance, the synthesis of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine has been reported to yield compounds with antibacterial properties. researchgate.net Similarly, derivatives of 2-amino-3-acyl-tetrahydrobenzothiophene have been investigated as antibacterial agents. nih.gov However, specific preclinical studies involving derivatives of rel-(2S,3R)-2-phenyloxolan-3-amine are not described in the available literature.

Modifications of the Phenyl Substituent

The phenyl group of rel-(2S,3R)-2-phenyloxolan-3-amine presents a site for modifications that could significantly alter the molecule's properties.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. beilstein-journals.orglibretexts.org Common SEAr reactions include nitration and halogenation. masterorganicchemistry.com The directing effects of the substituents on the phenyl ring would influence the position of substitution. For the parent compound, 2-phenyl-tetrahydrofuran, it is noted that the phenyl group can undergo electrophilic aromatic substitution reactions. However, specific conditions and outcomes for such reactions on rel-(2S,3R)-2-phenyloxolan-3-amine, which also contains an amino-substituted oxolane group, are not documented.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net These reactions are invaluable in synthesizing complex molecules. For example, the Buchwald-Hartwig amination has been successfully applied to the C-2 and C-4 positions of the estrone (B1671321) series. beilstein-journals.org The Suzuki-Miyaura coupling has been used to synthesize 2-amino-6-arylbenzothiazoles. nih.gov Despite the broad utility of these reactions, their specific application to rel-(2S,3R)-2-phenyloxolan-3-amine or its halogenated derivatives has not been reported.

Transformations Involving the Oxolane Ring

The oxolane (tetrahydrofuran) ring is generally stable but can undergo transformations such as ring-opening or oxidation under specific conditions. For the related compound 2-phenyl-tetrahydrofuran, it has been noted that the ring can be opened under acidic or basic conditions and can be oxidized to form ketones. The synthesis of various tetrahydrofuran derivatives through different catalytic methods is also an active area of research. organic-chemistry.org However, literature detailing specific transformations of the oxolane ring in rel-(2S,3R)-2-phenyloxolan-3-amine is not available. The oxidation of the amine functionality itself is a potential reaction, as primary amines can be oxidized by various reagents. libretexts.orgmdpi.comnih.gov

Ring-Opening Reactions and Subsequent Functionalization

There is currently no available scientific literature detailing the ring-opening reactions of rel-(2S,3R)-2-phenyloxolan-3-amine and the subsequent functionalization of the resulting products. Research on the cleavage of the tetrahydrofuran ring in this specific molecule, including reaction conditions, catalysts, and the nature of the products formed, has not been reported in the reviewed sources.

Ring-Expansion and Contraction Methodologies

Information regarding methodologies for the ring-expansion or ring-contraction of rel-(2S,3R)-2-phenyloxolan-3-amine is not present in the currently accessible scientific literature. Consequently, there are no research findings, reaction schemes, or data tables to present on the transformation of this specific compound into larger or smaller heterocyclic systems.

Table of Compounds Mentioned

Since no specific reactions or related compounds could be discussed based on the available literature for rel-(2S,3R)-2-phenyloxolan-3-amine, a table of mentioned compounds is not applicable.

Advanced Spectroscopic and Analytical Techniques for Stereochemical Assignment and Purity Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For diastereomers like the cis and trans isomers of 2-phenyloxolan-3-amine (B13162329), NMR provides a powerful method to deduce the relative stereochemistry.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in establishing the relative configuration of stereocenters by probing through-space proton-proton interactions. libretexts.org In a NOESY experiment, cross-peaks are observed between protons that are in close spatial proximity (typically within 5 Å), irrespective of their through-bond connectivity.

For rel-(2S,3R)-2-phenyloxolan-3-amine, the key is to identify NOE correlations between the proton at C2 (attached to the phenyl group) and the proton at C3 (attached to the amine group).

Expected NOESY Correlations for the cis Isomer ((2S,3S) or (2R,3R)) : In a cis configuration, the protons at C2 and C3 would be on the same face of the oxolane ring, resulting in a strong NOE cross-peak between them.

Expected NOESY Correlations for the trans Isomer ((2S,3R) or (2R,3S)) : In a trans configuration, these protons are on opposite faces of the ring, leading to a weak or absent NOE cross-peak.

An illustrative example is the analysis of a substituted tetrahydrofuran (B95107) derivative where NOESY was used to confirm the relative stereochemistry. The presence of a clear cross-peak between H-2 and H-3 would confirm a cis relationship, while its absence would indicate a trans relationship. rsc.org

Illustrative NOESY Data for a 2,3-Disubstituted Oxolane Analog

| Interacting Protons | Expected NOE for cis Isomer | Expected NOE for trans Isomer |

| H2 – H3 | Strong | Weak/Absent |

| H2 – Phenyl Protons | Strong | Strong |

| H3 – Amine Proton | Present (if exchange is slow) | Present (if exchange is slow) |

This table illustrates the expected NOE correlations that would be used to assign the relative stereochemistry of rel-(2S,3R)-2-phenyloxolan-3-amine.

To determine the enantiomeric purity and assign the absolute configuration of a chiral amine by NMR, chiral derivatizing agents (CDAs) are frequently employed. researchgate.net These are enantiomerically pure reagents that react with the analyte to form a mixture of diastereomers. Since diastereomers have distinct physical properties, their NMR spectra will differ, allowing for their quantification. masterorganicchemistry.com

A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. researchgate.net Reaction of the racemic amine with a single enantiomer of Mosher's acid chloride would produce two diastereomeric amides. The protons or fluorine atoms in these diastereomers will experience different magnetic environments, leading to separate signals in the ¹H or ¹⁹F NMR spectra. The integration of these distinct signals allows for the determination of the enantiomeric excess (e.e.) of the original amine.

For example, derivatizing a racemic primary amine with (R)-Mosher's acid chloride would yield (R,R) and (R,S) diastereomers. The chemical shifts of protons near the newly formed amide bond would differ.

Illustrative ¹H NMR Data for a Chiral Amine Derivatized with (R)-Mosher's Acid

| Proton | Chemical Shift (δ) of (R,R)-Diastereomer (ppm) | Chemical Shift (δ) of (R,S)-Diastereomer (ppm) | Δδ (ppm) |

| H-3 | 4.15 | 4.25 | 0.10 |

| OCH₃ | 3.50 | 3.55 | 0.05 |

| NH | 8.50 | 8.62 | 0.12 |

This table provides hypothetical ¹H NMR data illustrating the chemical shift non-equivalence observed upon derivatization, which enables the quantification of enantiomeric excess.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. nih.gov This technique provides a three-dimensional structure of the molecule as it exists in the crystal lattice, revealing the precise spatial arrangement of its atoms.

For rel-(2S,3R)-2-phenyloxolan-3-amine, obtaining a suitable single crystal of a salt with a chiral acid of known absolute configuration (e.g., tartaric acid) would allow for the determination of its absolute configuration. The diffraction pattern of the crystal is analyzed to generate an electron density map, from which the positions of all atoms can be determined. The Flack parameter, derived from the analysis of anomalous diffraction data, is a critical value that confirms the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment. carlroth.com

Studies on substituted tetrahydrofuran derivatives have successfully employed X-ray crystallography to elucidate their absolute configurations, providing a clear precedent for its application to the title compound. masterorganicchemistry.comresearchgate.net

Illustrative Crystallographic Data for a Chiral Tetrahydrofuran Amine Salt

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Flack Parameter | 0.05(3) |

| Final R-factor | 0.035 |

This table presents typical data obtained from an X-ray crystallographic analysis that would definitively establish the absolute configuration of rel-(2S,3R)-2-phenyloxolan-3-amine.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a powerful technique for separating enantiomers, allowing for the accurate determination of enantiomeric excess. nih.gov This separation is achieved by creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral HPLC is the most common method for the enantioseparation of non-volatile compounds. uni-muenchen.de For the analysis of rel-(2S,3R)-2-phenyloxolan-3-amine, a chiral stationary phase would be employed. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds, including amines. illinois.edu

The two enantiomers of the amine interact differently with the chiral stationary phase, leading to different retention times and, thus, separation. The enantiomeric excess can be calculated from the relative areas of the two peaks in the chromatogram. A variety of mobile phases, from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water), may be screened to optimize the separation. gcms.czsigmaaldrich.com

Illustrative Chiral HPLC Separation Data for a Phenyl-substituted Chiral Amine

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Retention Time (S)-enantiomer | 8.2 min |

| Retention Time (R)-enantiomer | 9.5 min |

| Resolution (Rs) | 2.1 |

| Separation Factor (α) | 1.25 |

This table provides representative chiral HPLC parameters and results, demonstrating the baseline separation required for accurate enantiomeric excess determination.

For volatile amines, or those that can be made volatile through derivatization, chiral gas chromatography is an excellent analytical tool. wiley.comnih.gov The high efficiency of capillary GC columns often leads to excellent resolution of enantiomers in short analysis times.

For rel-(2S,3R)-2-phenyloxolan-3-amine, derivatization of the amine group, for instance with trifluoroacetic anhydride, is typically required to improve its volatility and chromatographic behavior. libretexts.org The resulting trifluoroacetamide (B147638) derivative can then be separated on a chiral GC column, often one coated with a cyclodextrin (B1172386) derivative. The separation mechanism relies on the differential inclusion of the enantiomeric derivatives into the chiral cavities of the cyclodextrin stationary phase.

Illustrative Chiral GC Separation Data for a Derivatized Chiral Amine

| Parameter | Value |

| Column | Astec CHIRALDEX® G-TA |

| Derivatizing Agent | Trifluoroacetic Anhydride |

| Carrier Gas | Helium |

| Oven Program | 100°C to 180°C at 2°C/min |

| Retention Time (S)-enantiomer | 25.4 min |

| Retention Time (R)-enantiomer | 26.1 min |

| Resolution (Rs) | 1.8 |

| Separation Factor (α) | 1.05 |

This table illustrates typical experimental conditions and results for a chiral GC method, showcasing its utility for determining the enantiomeric purity of a volatile amine derivative.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the functional groups and conformational intricacies of molecules. The stereochemical arrangement of rel-(2S,3R)-2-phenyloxolan-3-amine gives rise to a unique vibrational fingerprint, which can be meticulously analyzed to confirm its identity and relative stereochemistry.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a detailed profile of the functional groups present. For rel-(2S,3R)-2-phenyloxolan-3-amine, characteristic absorption bands are expected for the amine (N-H), phenyl (C-H, C=C), and oxolane (C-O-C) moieties.

Key expected IR absorption bands and their assignments for rel-(2S,3R)-2-phenyloxolan-3-amine are presented in Table 1. The N-H stretching vibrations, typically appearing in the 3400-3250 cm⁻¹ region, are indicative of the primary amine group. The precise position of these bands can be influenced by hydrogen bonding, providing insights into the intermolecular interactions in the solid state. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxolane ring are expected just below this value. The C=C stretching vibrations of the phenyl group will produce characteristic bands in the 1600-1450 cm⁻¹ region. A crucial band for the oxolane ring is the C-O-C stretching vibration, which is typically strong and found in the 1150-1050 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations. For rel-(2S,3R)-2-phenyloxolan-3-amine, Raman spectroscopy is particularly useful for characterizing the phenyl ring and the carbon backbone of the oxolane ring.

Expected Raman shifts for rel-(2S,3R)-2-phenyloxolan-3-amine are detailed in Table 2. The symmetric "ring breathing" mode of the phenyl group, typically observed around 1000 cm⁻¹, is often a strong and sharp band in the Raman spectrum. The various C-C stretching and bending vibrations of the oxolane and phenyl rings will also be prominent.

Conformational Analysis:

Table 1: Representative FT-IR Spectral Data for rel-(2S,3R)-2-phenyloxolan-3-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3280 | Medium, Sharp | N-H Stretching (Primary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 2980 - 2850 | Medium | Aliphatic C-H Stretching (Oxolane Ring) |

| 1605, 1495, 1450 | Medium to Strong | Aromatic C=C Stretching |

| 1590 | Medium | N-H Bending (Scissoring) |

| 1120 | Strong | C-O-C Asymmetric Stretching (Oxolane Ring) |

| 750, 700 | Strong | C-H Out-of-Plane Bending (Monosubstituted Phenyl) |

Table 2: Representative Raman Spectral Data for rel-(2S,3R)-2-phenyloxolan-3-amine

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3060 | Strong | Aromatic C-H Stretching |

| 2950 - 2880 | Medium | Aliphatic C-H Stretching (Oxolane Ring) |

| 1605 | Strong | Aromatic C=C Stretching |

| 1005 | Very Strong, Sharp | Phenyl Ring Breathing Mode |

| 950 - 850 | Medium | Oxolane Ring Breathing/Stretching Modes |

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Detection

High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural confirmation of synthesized compounds and the identification of minute impurities. It provides highly accurate mass measurements, enabling the determination of elemental compositions.

Structural Confirmation:

For rel-(2S,3R)-2-phenyloxolan-3-amine, HRMS analysis would be expected to show the protonated molecule, [M+H]⁺, with a high mass accuracy (typically within 5 ppm). This allows for the unambiguous confirmation of its elemental formula (C₁₀H₁₄NO⁺ for the protonated species). The characterization of a related compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, by HRMS demonstrates the utility of this technique in confirming the calculated molecular formula. mdpi.comresearchgate.net

Fragmentation Analysis:

In addition to the molecular ion, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. The fragmentation of amines is well-characterized and often involves α-cleavage (cleavage of the bond adjacent to the nitrogen atom). libretexts.org For rel-(2S,3R)-2-phenyloxolan-3-amine, several key fragmentation pathways can be predicted:

Loss of the phenyl group: Cleavage of the C-C bond between the oxolane ring and the phenyl group would result in a fragment corresponding to the aminotetrahydrofuran moiety.

α-Cleavage adjacent to the amine: Cleavage of the C2-C3 bond or the C3-N bond in the oxolane ring can lead to characteristic fragment ions.

Ring-opening fragmentation: The oxolane ring may undergo cleavage, leading to a series of smaller fragment ions.

The expected major fragment ions and their proposed structures are summarized in Table 3. The fragmentation of phenethylamines and related structures often yields characteristic ions that can be used for identification. researchgate.netresearchgate.net

Impurity Detection:

The high sensitivity and resolution of HRMS make it an ideal tool for impurity profiling. Potential impurities in a sample of rel-(2S,3R)-2-phenyloxolan-3-amine could include diastereomers, starting materials, or by-products from the synthesis. These impurities would appear as separate signals in the mass spectrum, and their accurate mass measurements can be used to propose their elemental compositions and, consequently, their structures. This is crucial for ensuring the purity and safety of the final compound.

Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation Data for rel-(2S,3R)-2-phenyloxolan-3-amine

| m/z (Calculated) | Proposed Elemental Formula | Proposed Fragment Structure/Origin |

| 164.1075 | C₁₀H₁₄NO⁺ | [M+H]⁺ |

| 147.0813 | C₁₀H₁₁O⁺ | Loss of NH₃ from [M+H]⁺ |

| 105.0704 | C₇H₉O⁺ | Cleavage leading to a fragment containing the phenyl and adjacent carbon |

| 86.0606 | C₅H₈N⁺ | Fragment containing the amine and part of the oxolane ring |

| 77.0391 | C₆H₅⁺ | Phenyl cation |

Theoretical and Computational Chemistry Studies of Rel 2s,3r 2 Phenyloxolan 3 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivitynih.govmdpi.com

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules like rel-(2S,3R)-2-phenyloxolan-3-amine. mdpi.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysisresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. researchgate.net

For rel-(2S,3R)-2-phenyloxolan-3-amine, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, due to the presence of the nitrogen lone pair and the π-electron system. The LUMO, on the other hand, would likely be distributed over the phenyl ring's anti-bonding π* orbitals. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.8 |

| E(LUMO) | -0.9 |

| Energy Gap (ΔE) | 4.9 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In rel-(2S,3R)-2-phenyloxolan-3-amine, the MEP map would show a region of high negative potential around the nitrogen atom of the amine group, corresponding to its lone pair of electrons, making it a primary site for electrophilic attack. The oxygen atom in the oxolane ring would also exhibit a negative potential. The hydrogen atoms of the amine group and the phenyl ring would show positive potential, indicating them as sites for nucleophilic interaction.

Calculation of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.

Global Reactivity Descriptors:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.45 |

| Electronic Chemical Potential (μ) | -3.35 |

| Electrophilicity Index (ω) | 2.29 |

Local Reactivity Descriptors:

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For rel-(2S,3R)-2-phenyloxolan-3-amine, the Fukui functions would likely confirm that the nitrogen atom is the most probable site for electrophilic attack, while specific carbon atoms on the phenyl ring would be susceptible to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the conformational landscape of rel-(2S,3R)-2-phenyloxolan-3-amine. researchgate.net MD simulations, in particular, provide insights into the dynamic behavior of the molecule over time, including the flexibility of the oxolane ring and the rotational freedom of the phenyl and amine substituents. researchgate.net These simulations typically employ force fields like AMBER or CHARMM to model the interatomic interactions. The results can reveal the most stable conformations and the energy barriers between them.

Ring Pucker Analysis of the Oxolane Moiety

The five-membered oxolane ring in rel-(2S,3R)-2-phenyloxolan-3-amine is not planar and undergoes puckering to minimize steric strain. The conformation of the ring can be described by Cremer-Pople puckering parameters. The two main puckered conformations for a five-membered ring are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. The puckering can be described by a puckering amplitude (q) and a phase angle (φ). For substituted tetrahydrofurans, the substituents' nature and position significantly influence the preferred puckering conformation and the pseudorotational itinerary of the ring. It is expected that the bulky phenyl and amine groups in rel-(2S,3R)-2-phenyloxolan-3-amine will favor conformations that minimize steric interactions between them.

| Puckering Parameter | Description | Plausible Value |

|---|---|---|

| Puckering Amplitude (q) | The degree of non-planarity of the ring. | ~0.4 Å |

| Phase Angle (Φ) | Describes the specific envelope or twist conformation. | Variable, dependent on substituent positions |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the characterization of novel compounds like rel-(2S,3R)-2-phenyloxolan-3-amine. These methods can predict spectra, aiding in the interpretation of experimental data and confirming the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Density Functional Theory (DFT) is a robust method for predicting NMR chemical shifts. nih.govnih.govacs.orgmdpi.com The process involves optimizing the molecular geometry of rel-(2S,3R)-2-phenyloxolan-3-amine and then performing Gauge-Including Atomic Orbital (GIAO) calculations. nih.govacs.org These calculations determine the isotropic magnetic shielding constants for each nucleus, which can then be converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. acs.org

The predicted chemical shifts for both ¹H and ¹³C NMR can help in the assignment of complex experimental spectra. nih.govmdpi.com Software packages like Gaussian or ORCA are commonly used for these types of predictions. computabio.comyoutube.com

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for rel-(2S,3R)-2-phenyloxolan-3-amine

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 (Oxolane ring) | 85.2 | 4.85 |

| C3 (Oxolane ring) | 58.1 | 3.95 |

| C4 (Oxolane ring) | 35.4 | 2.10, 2.35 |

| C5 (Oxolane ring) | 68.9 | 4.15, 4.30 |

| C1' (Phenyl ring) | 140.3 | - |

| C2'/C6' (Phenyl ring) | 128.7 | 7.30 |

| C3'/C5' (Phenyl ring) | 129.1 | 7.40 |

| C4' (Phenyl ring) | 128.5 | 7.35 |

| Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational methods. |

Infrared (IR) Spectroscopy:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. computabio.com After geometric optimization, a frequency calculation is performed. This provides the vibrational modes and their corresponding intensities. These predicted spectra can be compared with experimental IR data to identify characteristic functional group vibrations, such as the N-H stretches of the amine group and C-O stretches of the ether in the oxolane ring. youtube.com

In Silico Modeling for Ligand-Target Interactions (pre-clinical and conceptual)

In silico modeling is a cornerstone of modern drug discovery, allowing for the prediction and analysis of how a ligand, such as rel-(2S,3R)-2-phenyloxolan-3-amine, might interact with a biological target. biotech-asia.orgresearchgate.net These computational techniques can help to identify potential protein targets and to understand the molecular basis of the ligand's activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. openaccessjournals.comnih.govnih.govjscimedcentral.com This method is instrumental in structure-based drug design. jscimedcentral.com For rel-(2S,3R)-2-phenyloxolan-3-amine, a molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of rel-(2S,3R)-2-phenyloxolan-3-amine would be generated and its energy minimized. A potential protein target would be selected, and its 3D structure, often obtained from the Protein Data Bank, would be prepared by removing water molecules and adding hydrogen atoms.

Docking Simulation: Using software such as AutoDock or GOLD, the ligand is placed into the binding site of the protein. researchgate.net The software then explores various conformations and orientations of the ligand, a process known as sampling. nih.gov

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which estimates the binding affinity. wikipedia.orgigi-global.combionity.comacemate.ai These functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. igi-global.com The pose with the best score is predicted as the most likely binding mode.

The development of accurate scoring functions is a significant area of research, with different types available, including force-field based, empirical, and knowledge-based functions. bionity.comslideshare.net

Illustrative Molecular Docking Results for rel-(2S,3R)-2-phenyloxolan-3-amine with a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | GLU-85, LYS-42, PHE-150 |

| Hydrogen Bonds | Amine group with GLU-85 backbone |

| Hydrophobic Interactions | Phenyl ring with PHE-150 side chain |

| Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation. |

Pharmacophore modeling is another crucial technique in drug discovery. nih.govnih.gov A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be active at a specific biological target.

For rel-(2S,3R)-2-phenyloxolan-3-amine, a structure-based pharmacophore model could be developed from its docked conformation within a protein's active site. nih.gov Alternatively, if a set of known active molecules with similar structures were available, a ligand-based model could be generated by aligning them and identifying common chemical features. creative-biolabs.com

The key steps in creating a pharmacophore model for this compound would be:

Feature Identification: Identifying the key chemical features of rel-(2S,3R)-2-phenyloxolan-3-amine, such as hydrogen bond donors (the amine group), hydrogen bond acceptors (the oxygen atom in the oxolane ring), and hydrophobic regions (the phenyl ring).

3D Arrangement: Defining the spatial relationships (distances and angles) between these features.

Model Generation and Validation: Creating a pharmacophore hypothesis that can be used to screen large compound libraries for molecules with a similar arrangement of features, potentially leading to the discovery of new active compounds. nih.gov

Illustrative Pharmacophoric Features of rel-(2S,3R)-2-phenyloxolan-3-amine

| Feature Type | Location |

| Hydrogen Bond Donor | Amine (NH₂) group |

| Hydrogen Bond Acceptor | Oxolane oxygen atom |

| Hydrophobic/Aromatic Ring | Phenyl group |

| Positive Ionizable | Protonated amine group at physiological pH |

| Note: This table outlines the potential pharmacophoric features based on the structure of the compound. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlation of Structural Diversity with Observed Biological Profiles (pre-clinical)

At present, the scientific community awaits the publication of research dedicated to this specific molecule to enable a thorough and accurate discussion of its medicinal chemistry.

Biological Target Identification and Mechanistic Studies Pre Clinical Focus

In Vitro Receptor Binding Assays and Ligand-Target Interactions

Currently, there is no publicly available data from in vitro receptor binding assays for the compound rel-(2S,3R)-2-phenyloxolan-3-amine. Such studies are essential for identifying the specific molecular targets, such as G-protein coupled receptors, ion channels, or transporters, to which a compound binds. The affinity (Ki or Kd) and selectivity of the compound for various receptors would typically be determined through competitive binding experiments using radiolabeled ligands.

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms (non-human systems)

Detailed studies on the enzyme inhibition kinetics of rel-(2S,3R)-2-phenyloxolan-3-amine have not been reported in the available scientific literature. To characterize its potential as an enzyme inhibitor, kinetic assays would be necessary to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Further mechanistic studies, for instance using Lineweaver-Burk or Dixon plots, would be required to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Assays for Investigating Biological Activity and Pathway Modulation (non-human cell lines)

There is a lack of published research on the effects of rel-(2S,3R)-2-phenyloxolan-3-amine in cellular assays using non-human cell lines. Functional cellular assays are critical for understanding the biological activity of a compound in a more complex physiological context than isolated receptor or enzyme systems. These assays could involve measuring second messenger levels (e.g., cAMP, Ca2+), gene expression changes, or cell viability to assess the compound's impact on cellular pathways and functions.

Pre-clinical In Vivo Pharmacological Models for Efficacy and Selectivity (non-human animal studies)

Information regarding the evaluation of rel-(2S,3R)-2-phenyloxolan-3-amine in pre-clinical in vivo pharmacological models is not currently available. Such studies in non-human animal models are crucial for demonstrating the efficacy and selectivity of a compound in a whole-organism setting. These models are designed to mimic human diseases and are used to assess the potential therapeutic effects of a test compound.

Investigation of Molecular Pathways and Signal Transduction Cascades

The molecular pathways and signal transduction cascades modulated by rel-(2S,3R)-2-phenyloxolan-3-amine remain to be elucidated. Investigating these downstream effects is key to fully understanding the compound's mechanism of action. Techniques such as western blotting, phosphoproteomics, and transcriptomics would be employed to identify the specific signaling proteins and pathways that are activated or inhibited following cellular exposure to the compound.

Emerging Research Directions and Future Perspectives for Rel 2s,3r 2 Phenyloxolan 3 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

There is no documented research on the synthesis of rel-(2S,3R)-2-phenyloxolan-3-amine using flow chemistry or automated synthesis platforms. The continuous manufacturing and high-throughput capabilities of these technologies have not been applied to this compound, according to available records.

Applications as a Chemical Probe for Biological Systems

No studies have been published that explore the use of rel-(2S,3R)-2-phenyloxolan-3-amine as a chemical probe. Its potential to interact with and elucidate biological pathways or targets remains unexamined.

Potential in Material Science or Supramolecular Chemistry (e.g., chiral ligands)

The potential applications of rel-(2S,3R)-2-phenyloxolan-3-amine in material science or as a chiral ligand in supramolecular chemistry are not described in the current body of scientific literature. There are no reports on its use in the development of new polymers, catalysts, or other advanced materials.

Advanced Computational Methods for De Novo Design and Optimization of Analogues

There is no evidence of advanced computational methods, such as de novo design or analogue optimization, being applied to rel-(2S,3R)-2-phenyloxolan-3-amine. The exploration of its structure-activity relationships through computational modeling has not been reported.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.